2-(4-(3-benzylureido)phenyl)-N-methylacetamide
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Overview
Description
2-(4-(3-benzylureido)phenyl)-N-methylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylureido group attached to a phenyl ring, which is further connected to an N-methylacetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-benzylureido)phenyl)-N-methylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzylurea: Benzylamine reacts with an isocyanate derivative to form benzylurea.
Coupling with Phenyl Ring: The benzylurea is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of N-methylacetamide Group:
The reaction conditions for these steps generally involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-benzylureido)phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(4-(3-benzylureido)phenyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(3-benzylureido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylureido group can form hydrogen bonds with active sites of enzymes, while the phenyl ring and N-methylacetamide moiety contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-phenylureido)phenyl)-N-methylacetamide: Similar structure but with a phenyl group instead of a benzyl group.
2-(4-(3-benzylureido)phenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(4-(3-benzylureido)phenyl)-N-methylacetamide is unique due to the presence of the benzylureido group, which imparts specific chemical reactivity and biological activity. The combination of the benzylureido group with the N-methylacetamide moiety provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[4-(benzylcarbamoylamino)phenyl]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-18-16(21)11-13-7-9-15(10-8-13)20-17(22)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21)(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLVUPFULLVVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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